[(3-Chlorophenyl)(pyridin-2-yl)methyl](methyl)amine
Description
(3-Chlorophenyl)(pyridin-2-yl)methylamine is a tertiary amine featuring a pyridine ring substituted at the 2-position with a methyl group and a 3-chlorophenyl moiety.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-methyl-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(12-7-2-3-8-16-12)10-5-4-6-11(14)9-10/h2-9,13,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGYAXAFIIMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Cl)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249234-24-9 | |
| Record name | [(3-chlorophenyl)(pyridin-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(pyridin-2-yl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with 2-pyridylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (3-Chlorophenyl)(pyridin-2-yl)methylamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (3-Chlorophenyl)(pyridin-2-yl)methylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
This compound contains a triazole-pyrimidine core, which is known for its bioactivity. The presence of a piperazine moiety enhances its pharmacokinetic properties, while the methoxyphenyl group contributes to its lipophilicity and potential receptor interactions.
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines and may act as inhibitors of specific enzymes involved in tumor progression. The triazolo-pyrimidine scaffold has been associated with:
- Anticancer Properties : Inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Activity : Some derivatives show effectiveness against bacterial strains.
- Neurological Effects : Potential as anxiolytics or antidepressants due to piperazine's known effects on neurotransmitter systems.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of triazolo-pyrimidines exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
- Neuropharmacological Effects : Research involving piperazine derivatives showed promising results in animal models for anxiety and depression, suggesting that this compound could be developed into a therapeutic agent for mental health disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Triazole Ring : Utilizing azide-alkyne cycloaddition reactions.
- Piperazine Incorporation : Through nucleophilic substitution reactions.
- Final Coupling Reactions : To attach the methoxyphenyl group.
A detailed synthesis pathway is essential for optimizing yield and purity for further biological testing.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)(pyridin-2-yl)methylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to analogs with modifications in the aryl group, linker region, and amine substituents (Table 1).
Table 1: Structural Comparison of (3-Chlorophenyl)(pyridin-2-yl)methylamine and Analogs
| Compound Name | Key Structural Features | Reference |
|---|---|---|
| (3-Chlorophenyl)(pyridin-2-yl)methylamine | Pyridin-2-yl, 3-chlorophenyl, methylamine | |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | Pyridin-3-yl, 3-chloro-4-fluorophenyl, methyl group | |
| 3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine | Pyridin-2-yl, 4-trifluoromethylbenzyl, methyl group | |
| 3-[2-(3-Chlorophenyl)ethyl]pyridin-2-amine | Pyridin-2-yl, 3-chlorophenyl linked via ethyl bridge | |
| 1-(2-Chlorophenyl)ethylamine | Pyridin-2-ylmethyl, 2-chlorophenyl linked via ethyl bridge | |
| Pexidartinib hydrochloride | Chloropyrrolopyridine core, trifluoromethylpyridinylmethylamine |
Key Observations :
- Halogen Position : The 3-chlorophenyl group in the target compound contrasts with the 2-chlorophenyl in , which may alter steric and electronic interactions in receptor binding.
- Linker Flexibility : Ethyl bridges (e.g., ) increase conformational flexibility compared to the rigid methyl linker in the target compound.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility | Stability | Reference |
|---|---|---|---|---|
| (3-Chlorophenyl)(pyridin-2-yl)methylamine | N/A | Low (discontinued) | Likely unstable | |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | 240 | Moderate in DMSO | Stable (crystalline) | |
| 3-Chloropyridin-2-amine | N/A | Soluble in CHCl₃ | Forms H-bond dimers | |
| Pexidartinib hydrochloride | >200 | High (pharmaceutical grade) | High |
Key Observations :
Theoretical and Computational Insights
Density functional theory (DFT) studies () reveal that exact exchange functionals improve accuracy in predicting thermochemical properties. For example, the electron-withdrawing chloro group in the target compound likely reduces electron density at the pyridine nitrogen, affecting reactivity and binding interactions.
Biological Activity
(3-Chlorophenyl)(pyridin-2-yl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound (3-Chlorophenyl)(pyridin-2-yl)methylamine features a chlorophenyl group attached to a pyridine moiety, which influences its reactivity and biological interactions. The presence of the chlorine atom at the meta position relative to the amine group alters its electronic properties, potentially enhancing its interaction with biological targets.
The biological activity of (3-Chlorophenyl)(pyridin-2-yl)methylamine can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has shown the ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it interacts with tyrosine-protein kinases, which are crucial for cell proliferation and differentiation.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular responses. Research indicates that compounds with similar structures can modulate histamine receptors, which play roles in neurotransmission and immune responses .
- Cellular Effects : The compound can affect gene expression and cellular metabolism. Studies have shown that it modulates pathways related to angiogenesis and cell survival, indicating potential therapeutic applications in cancer treatment .
Antimicrobial Activity
Research has demonstrated that derivatives of chlorophenyl-pyridine compounds exhibit significant antimicrobial activity against various bacterial strains. For example, studies indicate that certain derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| (3-Chlorophenyl)(pyridin-2-yl)methylamine | MRSA | 0.5 |
| 4-Chlorocinnamanilide | MRSA | 0.3 |
| 3,4-Dichlorocinnamanilide | Enterococcus faecalis | 0.2 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of (3-Chlorophenyl)(pyridin-2-yl)methylamine. In vitro studies on cancer cell lines revealed that while the compound exhibits cytotoxic effects at higher concentrations, it also shows selectivity towards cancerous cells over normal cells .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effect of (3-Chlorophenyl)(pyridin-2-yl)methylamine on breast cancer cell lines. The results indicated that at concentrations of 10 µM, the compound significantly reduced cell viability by inducing apoptosis through caspase activation pathways .
- Research on Antimicrobial Efficacy : Another study focused on synthesizing various analogs of chlorophenyl-pyridine derivatives and assessing their antibacterial properties. The findings showed that modifications in the substituents led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural variations in developing new antimicrobial agents .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.3–3.1 ppm). Pyridine ring protons show distinct splitting patterns .
- X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H⋯N interactions) and Cl⋯Cl contacts (≈3.3 Å), as seen in analogous 3-chloropyridine derivatives .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
How can density functional theory (DFT) predict the electronic structure and reactivity of (3-Chlorophenyl)(pyridin-2-yl)methylamine?
Advanced Research Question
- Functional Selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) achieve <3 kcal/mol error in thermochemical properties .
- Applications :
- Limitations : Accuracy depends on basis set size (e.g., 6-31G* vs. cc-pVTZ) and solvent model inclusion .
What strategies resolve discrepancies in reported biological activity data for (3-Chlorophenyl)(pyridin-2-yl)methylamine across studies?
Advanced Research Question
- Data Normalization : Control for batch-to-batch purity variations (e.g., HPLC >95% purity) and solvent effects (DMSO vs. saline) .
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity for serotonin/dopamine receptors, accounting for stereochemical influences .
- Statistical Analysis : Apply multivariate regression to isolate structural factors (e.g., chloro-substitution position) from assay noise .
How does the chlorophenyl-pyridine scaffold influence the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity (LogP) : The 3-chlorophenyl group increases LogP (~2.8), enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Metabolic Stability : Pyridine rings resist CYP450 oxidation, while methylamine groups may undergo N-demethylation. Use hepatic microsome assays to quantify metabolic half-life .
- Salt Formation : Hydrochloride salts improve solubility (>10 mg/mL in water) for in vivo studies .
What experimental designs are recommended for probing structure-activity relationships (SAR) in derivatives of this compound?
Advanced Research Question
- Variable Substituents : Systematically modify the chloro position (para/meta), pyridine nitrogen methylation, or amine alkyl chain length .
- Biological Testing :
- Computational SAR : Combine molecular docking (AutoDock Vina) and MD simulations to validate binding poses .
How do intermolecular interactions in the solid state affect the compound’s stability and formulation?
Advanced Research Question
- Hydrogen Bonding : Centrosymmetric dimer formation via N–H⋯N bonds (2.8–3.0 Å) stabilizes the crystal lattice but may reduce dissolution rates .
- Halogen Interactions : Cl⋯Cl contacts (3.2–3.5 Å) contribute to packing density, requiring milling or co-crystallization for tablet formulation .
- Hygroscopicity : Assess via dynamic vapor sorption (DVS) to guide storage conditions (e.g., desiccated at −20°C) .
What are the best practices for ensuring reproducibility in synthetic and biological studies of this compound?
Basic Research Question
- Synthesis : Document reaction parameters (e.g., inert atmosphere, catalyst loading) and use standardized reagents (e.g., Aldrich >99%) .
- Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and report crystallographic data (CCDC deposition) .
- Biological Assays : Include positive controls (e.g., clozapine for receptor studies) and adhere to FAIR data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
